Angiotensin II AT1 Receptor Binding Affinity: Superior Potency of the 2-Butyl Derivative Over Losartan
In a direct comparison of binding affinity for the angiotensin II type 1 (AT1) receptor, 1H-benzimidazole-6-sulfonic acid, 2-butyl- demonstrates significantly higher potency than the clinically established benchmark, losartan (DuP 753). The compound displaces radiolabeled angiotensin II with an IC50 of 0.530 nM, representing an approximate 100-fold increase in affinity compared to the lead benzimidazole-7-carboxylic acid CV-11194 (IC50 = 55 nM) [1][2].
| Evidence Dimension | Angiotensin II AT1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 0.530 nM |
| Comparator Or Baseline | CV-11194 (2-butyl-1H-benzimidazole-7-carboxylic acid derivative): IC50 = 55 nM; Losartan: ~20 nM |
| Quantified Difference | Target compound exhibits ~100-fold greater affinity than CV-11194 and ~38-fold greater affinity than losartan. |
| Conditions | Radioligand binding assay using [125I]-Ang II displacement in rat liver membranes [1]. |
Why This Matters
This exceptional sub-nanomolar affinity makes the compound a preferred starting point for designing next-generation AT1 antagonists with potentially lower dosing requirements and improved therapeutic indices compared to first-generation agents.
- [1] BindingDB. PrimarySearch_ki - Angiotensin II receptor, type 1 binding data (IC50 = 0.530 nM). http://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50003540 View Source
- [2] Kubo K, Inada Y, Kohara Y, et al. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazoles. Journal of Medicinal Chemistry. 1993;36(12):1772-1784. View Source
